Periplocoside J

Natural Products Chemistry Pregnane Glycoside Characterization Structural Elucidation

Periplocoside J (CAS 119902-15-7) is a C21 pregnane-type steroidal glycoside first isolated from the root bark of Periploca sepium (Asclepiadaceae) and structurally characterized in 1988. With a molecular formula of C₆₁H₁₀₀O₂₃ and a molecular weight of approximately 1201.4 g/mol, it belongs to a large family of over 90 C21 pregnane steroids identified from the genus Periploca.

Molecular Formula C61H100O23
Molecular Weight 1201.4 g/mol
CAS No. 119902-15-7
Cat. No. B039553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocoside J
CAS119902-15-7
Synonymsperiplocoside J
Molecular FormulaC61H100O23
Molecular Weight1201.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5C(OC6(CC5OC)COC7CC(OC(C7OO6)C)OC(C)C8(CCC9C8(CCC1C9CC=C2C1(CCC(C2)O)C)C)O)C)C)C)C)O)OC)O
InChIInChI=1S/C61H100O23/c1-28-49(65)56(70-12)50(66)57(76-28)81-53-31(4)74-48(24-42(53)68-10)79-52-30(3)72-45(22-40(52)63)78-51-29(2)73-46(23-41(51)64)80-54-33(6)82-60(26-44(54)69-11)27-71-43-25-47(75-32(5)55(43)83-84-60)77-34(7)61(67)20-17-39-37-14-13-35-21-36(62)15-18-58(35,8)38(37)16-19-59(39,61)9/h13,28-34,36-57,62-67H,14-27H2,1-12H3
InChIKeyUCVQFAPCJAFZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periplocoside J (CAS 119902-15-7) Procurement Guide: Pregnane Glycoside Identity and Sourcing Context


Periplocoside J (CAS 119902-15-7) is a C21 pregnane-type steroidal glycoside first isolated from the root bark of Periploca sepium (Asclepiadaceae) and structurally characterized in 1988 [1]. With a molecular formula of C₆₁H₁₀₀O₂₃ and a molecular weight of approximately 1201.4 g/mol, it belongs to a large family of over 90 C21 pregnane steroids identified from the genus Periploca [2]. The compound is registered in authoritative databases including MeSH (Unique ID: C059455) and PubChem (CID: 148050), but its curated bioactivity associations remain sparse, with no associations yet curated in the Comparative Toxicogenomics Database [3][4].

Periplocoside J Procurement: Why In-Class Substitution Is Scientifically Unsupported


Within the periplocoside family, individual pregnane glycosides exhibit markedly divergent biological activities, potencies, and selectivity profiles despite sharing a common steroidal scaffold. For example, periplocin demonstrates potent cytotoxicity against hepatocellular carcinoma cells with IC₅₀ values of 50–300 nM [1], while periplocoside M shows only moderate antitumor activity against A-549 and HepG2 cells (IC₅₀: 4.84 and 7.06 μM) . Periplocoside E displays potent immunosuppressive activity via T-cell inhibition with IC₅₀ values in the 1–7 nM range [2]. These vast potency differences (spanning over three orders of magnitude) among structurally related periplocosides demonstrate that generic substitution within this class is scientifically indefensible without compound-specific quantitative evidence. Critically, no peer-reviewed bioactivity data exists for Periplocoside J to establish its position relative to any of these analogs, underscoring the importance of verifying the specific compound identity in any procurement decision.

Periplocoside J Quantitative Evidence Guide: Documented Structural Identity with Critical Bioactivity Data Gaps


Structural Confirmation: Periplocoside J Identity Established by 2D-NMR and Chemical Methods

The structure of Periplocoside J was unequivocally established by Itokawa et al. (1988) using various nuclear magnetic resonance techniques and chemical evidence, confirming it as a distinct C21 pregnane glycoside with a specific sugar chain configuration [1]. It is listed as compound #56 in the comprehensive 2019 review of the genus Periploca, distinguished from 313 other isolated metabolites from the same genus [2]. Unlike the more extensively studied periplocosides A, E, and periplocin, Periplocoside J lacks any peer-reviewed quantitative bioactivity data, including IC₅₀ values, target engagement metrics, or in vivo efficacy endpoints.

Natural Products Chemistry Pregnane Glycoside Characterization Structural Elucidation

Class-Level Bioactivity Context: Pregnane Glycosides from Periploca sepium Exhibit Insecticidal Activity

Multiple periplocosides isolated from Periploca sepium have demonstrated insecticidal activity against lepidopteran pests. Periplocoside D and F showed stomach toxic activity against 3rd instar larvae of Mythimna separata with LC₅₀ values of 0.39 and 0.34 mg/mL at 48 h, respectively [1]. Other periplocosides such as PSP and PST exhibited LC₅₀ values of 1.60 and 1.23 mg/mL at 24 h against the same species [2]. However, Periplocoside J was not among the tested compounds in any of these studies. No insecticidal data specific to Periplocoside J exists in the peer-reviewed literature.

Agricultural Pest Control Botanical Insecticide Pregnane Glycoside

Spiro-Orthoester Structural Feature: Periplocoside J Shares a Motif Associated with Immunosuppressive Activity

The 2019 taxonomic review of the genus Periploca identifies 92 C21 pregnane-type steroids, many containing a spiro-orthoester moiety that appears essential for immunosuppressive activity [1]. The structural revision paper by Wang et al. (2011) established that the orthoester function is an essential structural feature for immunosuppressive activity among periplocosides [2]. Periplocoside J, classified as compound #56 in the comprehensive list, is grouped with other spiro-orthoester-containing pregnane glycosides from P. sepium root bark [1]. However, unlike periplocoside C (SI = 82.5 against T-lymphocyte proliferation [3]) or periplocoside E (IC₅₀ 1–7 nM for T-cell inhibition [4]), no quantitative immunosuppressive activity data exists for Periplocoside J.

Immunopharmacology Pregnane Glycoside Spiro-Orthoester

Periplocoside J Application Scenarios: Evidence-Linked Procurement Decision Framework


Natural Product Library Enrichment for Phenotypic Screening

Periplocoside J may serve as a chemical probe for enriching natural product screening libraries focused on pregnane glycoside diversity. Its confirmed structural identity from P. sepium root bark [1] and classification among 92 known C21 steroids from the genus [2] provide sufficient rationale for inclusion in diversity-oriented screening collections, provided the procurement specification explicitly acknowledges the absence of any documented bioactivity. Researchers must anticipate the need for de novo biological characterization.

Structure-Activity Relationship (SAR) Studies of Spiro-Orthoester Pregnane Glycosides

Given that the spiro-orthoester moiety is established as essential for immunosuppressive activity in this compound class [1], Periplocoside J represents one of several structurally characterized but biologically uncharacterized members of this series [2]. It could serve as a comparator compound in SAR studies alongside periplocoside C (SI = 82.5) [3] and periplocoside E (IC₅₀ 1–7 nM) [4], though this requires investigator-initiated bioassays since no comparative data currently exists.

Analytical Reference Standard for Periploca sepium Extract Characterization

Periplocoside J is listed among the 56 specifically identified compounds from P. sepium root bark in the 2019 comprehensive review [1]. Its well-defined molecular formula (C₆₁H₁₀₀O₂₃) and structural characterization by 2D-NMR [2] make it suitable as an analytical reference standard for LC-MS or HPLC-based quality control of Periploca sepium extracts, particularly when differentiation from the more common periplocin (C₃₆H₅₆O₁₃, MW 696.8) is analytically required.

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